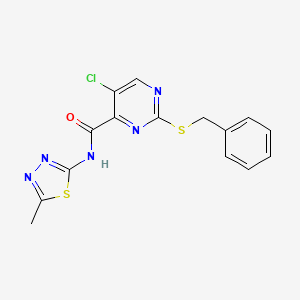![molecular formula C22H17NO3 B4231786 N-(3-acetylphenyl)-2-{naphtho[2,1-b]furan-1-yl}acetamide](/img/structure/B4231786.png)
N-(3-acetylphenyl)-2-{naphtho[2,1-b]furan-1-yl}acetamide
Overview
Description
N-(3-acetylphenyl)-2-{naphtho[2,1-b]furan-1-yl}acetamide is a complex organic compound that belongs to the class of naphthofuran derivatives. These compounds are known for their diverse biological and pharmacological activities. The structure of this compound includes a naphthofuran core, which is fused with an acetylphenyl group and an acetamide moiety. This unique structure imparts specific chemical and biological properties to the compound.
Mechanism of Action
Target of Action
Furan derivatives, to which this compound belongs, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to interact with various targets in the body, leading to their therapeutic effects . The benzylic position in these compounds can undergo reactions via SN1 or SN2 pathways, depending on the degree of substitution .
Biochemical Pathways
Furan derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Furan derivatives are known to have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-{naphtho[2,1-b]furan-1-yl}acetamide typically involves multi-step organic reactions. One common method includes the Vilsmeier formylation of 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan, followed by condensation reactions with various nucleophiles . The reaction conditions often involve the use of organic solvents such as acetone and water, and catalysts like sodium azide (NaN3) for specific steps .
Industrial Production Methods
Industrial production of this compound may involve optimized catalytic pathways to enhance yield and selectivity. For instance, the Friedel-Crafts acylation and Wacker oxidation routes have been employed to achieve high selectivity and conversion rates . These methods are scalable and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-{naphtho[2,1-b]furan-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(3-acetylphenyl)-2-{naphtho[2,1-b]furan-1-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-2-thiophen-2-ylacetamide: This compound has a similar structure but contains a thiophene ring instead of a naphthofuran core.
Naphtho[1,2-b]furan-2-carboxamides: These compounds share the naphthofuran core but have different substituents, leading to varied biological activities.
Uniqueness
N-(3-acetylphenyl)-2-{naphtho[2,1-b]furan-1-yl}acetamide is unique due to its specific combination of functional groups and the naphthofuran core. This structure imparts distinct chemical reactivity and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-benzo[e][1]benzofuran-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c1-14(24)16-6-4-7-18(11-16)23-21(25)12-17-13-26-20-10-9-15-5-2-3-8-19(15)22(17)20/h2-11,13H,12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQOCWXELXZXBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CC2=COC3=C2C4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2,5-dichlorobenzyl)-4-methyl-1,3-thiazol-2-yl]thio}acetamide](/img/structure/B4231706.png)
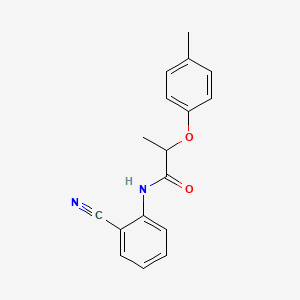
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-chlorophenyl)sulfanylacetamide](/img/structure/B4231716.png)
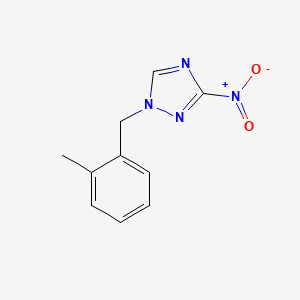
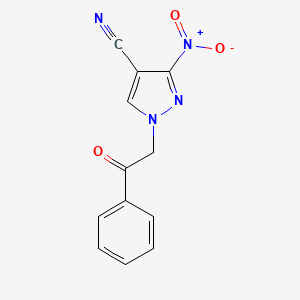
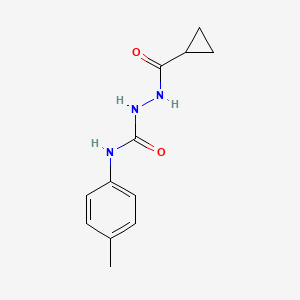
![N-[2-(benzyloxy)-5-bromobenzyl]-2-propanamine hydrochloride](/img/structure/B4231738.png)
![tert-butyl 4-[3-{[(4-fluorophenyl)amino]carbonyl}-1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-1-piperidinecarboxylate](/img/structure/B4231748.png)
![2-[[5-[(2-fluorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4231750.png)
![methyl 4-chloro-3-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B4231752.png)
![2-[3-(4-benzyl-1-piperazinyl)propanoyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4231757.png)
![4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(3,5-dimethylphenyl)sulfamoyl]benzamide](/img/structure/B4231764.png)
![2,2,2-trifluoro-N'-[(4-methoxyphenoxy)acetyl]acetohydrazide](/img/structure/B4231769.png)
